Bufarenogin

描述

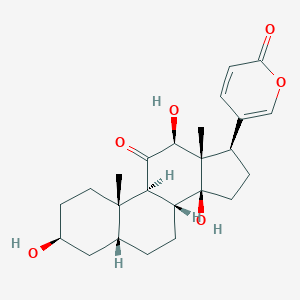

Structure

3D Structure

属性

IUPAC Name |

5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-PUVOGLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937732 | |

| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17008-65-0 | |

| Record name | Bufarenogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufarenogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Bufarenogin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufarenogin, a bufadienolide and a key active component of traditional medicines derived from toad venom, has demonstrated significant anti-tumor activities across a range of cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the signaling pathways modulated by this compound and its analogs, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.

Induction of Intrinsic Apoptosis

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated through the following key events:

-

Bax/ANT Cooperation: this compound promotes the translocation of the pro-apoptotic protein Bax to the mitochondria. Here, Bax interacts with the adenine nucleotide translocator (ANT), leading to the formation of pores in the mitochondrial outer membrane.[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores disrupts the mitochondrial membrane potential and allows for the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.

-

Cytochrome c Release and Apoptosome Formation: Key among the released factors is cytochrome c, which, in the cytoplasm, binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This complex then recruits pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

A related compound, ψ-bufarenogin, has been shown to facilitate apoptosis by downregulating the anti-apoptotic protein Mcl-1.[3][4][5]

Inhibition of Pro-Survival Signaling Pathways

This compound and its analogs have been shown to inhibit several key signaling pathways that are often hyperactivated in cancer cells, promoting their proliferation and survival.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. ψ-bufarenogin has been demonstrated to suppress this pathway.[3][4][5] This inhibition leads to a reduction in the phosphorylation and activation of Akt, which in turn affects downstream effectors that regulate cell survival and protein synthesis. Other bufadienolides, such as arenobufagin, also exhibit inhibitory effects on the PI3K/Akt/mTOR pathway.[6]

-

Raf/MEK/ERK (MAPK) Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Raf/MEK/ERK cascade, is crucial for transmitting proliferative signals from the cell surface to the nucleus. ψ-bufarenogin can impair the activation of the MEK/ERK pathway.[3][4][5] This is achieved, at least in part, by inhibiting the auto-phosphorylation and activation of upstream receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Hepatocyte Growth Factor Receptor (c-Met).[3][5]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. The related compound cinobufagin has been shown to inhibit the STAT3 signaling pathway.[7]

Cell Cycle Arrest

This compound and its analogs can halt the progression of the cell cycle, preventing cancer cells from dividing. ψ-bufarenogin has been observed to induce a marked arrest at the G2/M phase of the cell cycle.[3] This is associated with an accumulation of cyclin B1.[3] Similarly, cinobufagin also induces G2/M phase arrest by decreasing the levels of CDK1 and cyclin B.[8][9]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its analogs on cancer cells.

Table 1: IC50 Values of this compound and Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| This compound | SW620 | Colorectal Cancer | ~20 µM | 12 hours | [2] |

| This compound | HCT116 | Colorectal Cancer | ~20 µM | 12 hours | [2] |

| ψ-Bufarenogin | SMMC-7721 | Hepatocellular Carcinoma | <50 nM | 48 hours | [4] |

| ψ-Bufarenogin | MHCC-LM3 | Hepatocellular Carcinoma | <50 nM | 48 hours | [4] |

| Cinobufagin | A375 | Malignant Melanoma | 0.2 µg/mL | 24 hours | [10] |

Table 2: Effects of this compound on Apoptosis-Related Proteins in Colorectal Cancer Cells

| Protein | Effect | Cell Line(s) | Reference |

| Cleaved Caspase-3 | Increased | DLD-1, SW620 | [1] |

| Cleaved PARP | Increased | DLD-1, SW620 | [1] |

| Bcl-2 | Decreased | DLD-1, SW620 | [1] |

| Bax | Translocation to mitochondria | HCT116 | [3] |

| Cytochrome c | Release into cytoplasm | HCT116 | [3] |

Table 3: Cell Cycle Distribution in A375 Malignant Melanoma Cells after Cinobufagin Treatment

| Treatment | % G0/G1 | % S | % G2/M | Reference |

| Control | 55.2 ± 2.3 | 28.6 ± 1.8 | 16.2 ± 1.5 | [10] |

| 0.1 µg/mL Cinobufagin | 48.7 ± 2.1 | 22.3 ± 1.6 | 29.0 ± 1.9 | [10] |

| 0.2 µg/mL Cinobufagin | 39.4 ± 1.9 | 18.5 ± 1.4 | 42.1 ± 2.2 | [10] |

| 0.4 µg/mL Cinobufagin | 28.6 ± 1.7 | 15.2 ± 1.3 | 56.2 ± 2.5 | [10] |

(Data presented as mean ± SD)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group. Plot the results to determine the IC50 value.

Apoptosis Detection (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and 7-AAD/PI-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Lysate Preparation: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark. RNase A digests RNA to ensure that PI only binds to DNA.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. A histogram of fluorescence intensity will show peaks corresponding to cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound exhibits potent anti-cancer properties by targeting multiple fundamental cellular processes. Its ability to induce caspase-dependent intrinsic apoptosis, inhibit critical pro-survival signaling pathways like PI3K/Akt and MAPK, and cause cell cycle arrest makes it a promising candidate for further investigation in cancer therapy. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound.

References

- 1. This compound induces intrinsic apoptosis via Bax and ANT cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces intrinsic apoptosis via Bax and ANT cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Computational Model for Quantitative Analysis of Cell Cycle Arrest and Its Contribution to Overall Growth Inhibition by Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic analysis discovers the differential expression of novel proteins and phosphoproteins in meningioma including NEK9, HK2 and SET and deregulation of RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Signaling Pathways by ψ-Bufarenogin

For Researchers, Scientists, and Drug Development Professionals

Abstract

ψ-Bufarenogin, a bufadienolide isolated from the skin of toads, has emerged as a promising anti-tumor compound. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of ψ-bufarenogin, with a primary focus on its inhibition of key signaling pathways. This document details the inhibitory effects on receptor tyrosine kinases and their downstream cascades, the induction of apoptosis, and provides relevant quantitative data and experimental protocols for researchers in oncology and drug development.

Introduction

Hepatocellular carcinoma (HCC) and colorectal cancer (CRC) are among the leading causes of cancer-related mortality worldwide, often exhibiting resistance to conventional chemotherapies.[1] Natural products represent a rich source of novel therapeutic agents with diverse chemical structures and biological activities. ψ-Bufarenogin is a natural compound that has demonstrated potent anti-tumor effects in preclinical studies.[2][3] Its mechanism of action involves the targeted inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and differentiation.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

ψ-Bufarenogin exerts its anti-tumor activity primarily through the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-Met).[3][4] These receptors are often overexpressed or hyperactivated in various cancers, including HCC, and play a crucial role in tumor progression.

By directly targeting EGFR and c-Met, ψ-bufarenogin effectively blocks their autophosphorylation and activation. This, in turn, leads to the suppression of two major downstream signaling cascades: the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[3][4] The inhibition of these pathways disrupts essential cellular processes for cancer cell growth and survival.

Inhibition of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation. ψ-Bufarenogin has been shown to significantly impair the activation of this pathway in a dose-dependent manner.[2]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is central to cell survival, growth, and proliferation. ψ-Bufarenogin notably suppresses this pathway, which is required for its downstream effects on Mcl-1 and Sox2 reduction.[3]

Induction of Apoptosis

ψ-Bufarenogin is a potent inducer of apoptosis in cancer cells.[2][3] It facilitates programmed cell death primarily through the intrinsic, or mitochondrial, pathway.

A key mechanism in this process is the downregulation of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[3] The reduction of Mcl-1 levels shifts the balance towards pro-apoptotic proteins, leading to the activation of the apoptotic cascade. This process is dependent on the pro-apoptotic protein Bax.[4] The induction of apoptosis by ψ-bufarenogin is caspase-dependent.[4]

Data Presentation

In Vitro Cytotoxicity

ψ-Bufarenogin exhibits potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for hepatocellular carcinoma cell lines are presented below.

| Cell Line | IC50 (nM) | Incubation Time (hours) |

| SMMC-7721 | 45.3 | 48 |

| MHCC-LM3 | 58.7 | 48 |

Data extracted from a study by Ding et al.[2]

Inhibition of Cell Proliferation and Apoptosis

Treatment with ψ-bufarenogin leads to a significant reduction in cancer cell proliferation and a corresponding increase in apoptosis.

| Cell Line | Treatment | Effect |

| SMMC-7721 | 50 nM ψ-bufarenogin for 48 hours | Significant increase in apoptotic cells |

| Huh-7 | 50 nM ψ-bufarenogin for 48 hours | Significant increase in apoptotic cells |

Qualitative data based on FACs analysis by Ding et al.[3]

Inhibition of Signaling Pathways and Protein Expression

Western blot analyses have demonstrated the dose-dependent effects of ψ-bufarenogin on key signaling proteins.

| Target Protein | Cell Line | Treatment | Result |

| p-MEK | SMMC-7721 | Increasing concentrations of ψ-bufarenogin | Dose-dependent decrease in phosphorylation |

| p-ERK | SMMC-7721 | Increasing concentrations of ψ-bufarenogin | Dose-dependent decrease in phosphorylation |

| p-Akt | SMMC-7721 | Increasing concentrations of ψ-bufarenogin | Dose-dependent decrease in phosphorylation |

| Mcl-1 | SMMC-7721 | 24-hour treatment with ψ-bufarenogin | Dose-dependent decrease in protein expression |

| Sox2 | SMMC-7721 | 24-hour treatment with ψ-bufarenogin | Dose-dependent decrease in protein expression |

| p-EGFR | SMMC-7721 | Pretreatment with ψ-bufarenogin | Inhibition of EGF-induced phosphorylation |

| p-c-Met | SMMC-7721 | Pretreatment with ψ-bufarenogin | Inhibition of HGF-induced phosphorylation |

Qualitative summary of Western blot data from a study by Ding et al.[2]

In Vivo Anti-Tumor Efficacy

In xenograft models of human hepatoma, intravenous administration of ψ-bufarenogin has been shown to exhibit potent therapeutic effects with no notable side effects.[3] Immunohistochemical analysis of tumor tissues from these models revealed a decrease in the proliferation marker Ki-67 and the signaling protein p-MEK, along with an increase in apoptotic cells as determined by TUNEL assays.[2]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed hepatoma cells (e.g., SMMC-7721, MHCC-LM3) in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.

-

Treatment: Treat the cells with various concentrations of ψ-bufarenogin for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the inhibition rate and IC50 values based on the absorbance readings.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Mcl-1, Sox2, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Culture hepatoma cells and treat with ψ-bufarenogin (e.g., 50 nM for 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

TUNEL Assay for Apoptosis in Xenograft Tissues

-

Tissue Preparation: Fix xenograft tumor tissues in 4% paraformaldehyde and embed in paraffin. Cut into 5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Permeabilization: Permeabilize the sections with proteinase K.

-

TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using an in situ cell death detection kit according to the manufacturer's instructions. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the sections and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.

Visualizations

Caption: ψ-Bufarenogin Signaling Pathway Inhibition.

Caption: Western Blot Experimental Workflow.

Caption: ψ-Bufarenogin-Induced Apoptosis Pathway.

Conclusion

ψ-Bufarenogin represents a promising natural compound for the development of novel anti-cancer therapies. Its ability to dually inhibit EGFR and c-Met, thereby blocking the critical PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways, provides a strong rationale for its further investigation. Furthermore, its capacity to induce apoptosis through the downregulation of Mcl-1 highlights a multi-faceted mechanism of action. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of ψ-bufarenogin and to aid in the development of more effective treatments for cancers driven by the signaling pathways it targets.

References

Bufarenogin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Abstract

Bufarenogin is a potent bufadienolide, a class of C24 steroids, with significant anti-tumor and cardiotonic properties. This technical guide provides an in-depth overview of its primary natural sources, methodologies for its isolation and purification, and a detailed examination of its molecular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key biological processes.

Natural Occurrence and Sources

This compound is predominantly found in the defensive secretions and tissues of various toad species. The primary documented sources include:

-

Parotoid Gland Secretions of Peltophryne fustiger : The venom secreted from the parotoid glands of the Cuban endemic toad, Peltophryne fustiger, is a significant source of this compound.[1]

-

Bile of Bufo gargarizans : The bile of the Asiatic toad, Bufo gargarizans, has been identified as containing this compound.[2]

-

Eggs of Bufo bufo gargarizans : this compound and its conjugates have also been isolated from the eggs of this toad species, suggesting a role in the chemical defense of the embryonic stage.[3][4]

-

Chan'Su : This traditional Chinese medicine, prepared from the dried venom of toads such as Bufo gargarizans, is a rich source of various bufadienolides, including this compound.

While the presence of this compound in these sources is well-established, specific quantitative yields can vary depending on the geographical location, age, and health of the toad, as well as the extraction method employed.

Table 1: Quantitative Data on this compound and Related Bufadienolides

| Source | Compound | Concentration/Yield | Method of Analysis | Reference |

| Peltophryne fustiger Parotoid Gland Secretion | ψ-bufarenogin | IC50 = 3020 nM (for Na+/K+-ATPase inhibition) | UPLC-MS/MS, NMR | [1] |

| Peltophryne fustiger Parotoid Gland Secretion | This compound | Not explicitly quantified | UPLC-MS/MS, NMR | [1] |

| Bufo gargarizans Gallbladder | 21 bufadienolides (including 3α-hydroxy forms) | 0.5 mg to 12.3 mg of individual compounds from pooled samples | HPLC |

Biosynthesis

The biosynthesis of this compound, like other bufadienolides, originates from cholesterol. While the complete enzymatic pathway to this compound has not been fully elucidated, the initial steps involving the conversion of cholesterol to pregnenolone are well-understood in steroidogenesis. Key enzymes such as the cholesterol side-chain cleavage enzyme (CYP11A1) are involved in this process.[5] The cholesterol itself is synthesized in the toad's liver and transported to the parotoid glands.[6]

Caption: Simplified proposed biosynthetic pathway of this compound from cholesterol.

Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve chromatographic techniques. A general workflow is outlined below.

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocol: Isolation and Purification of this compound

This protocol is a generalized procedure based on methods for bufadienolide separation.[7]

-

Extraction:

-

Lyophilize the collected toad venom or homogenized tissue.

-

Extract the dried material with methanol or 80% methanol in water with sonication.

-

Centrifuge the mixture and collect the supernatant.

-

Concentrate the supernatant under reduced pressure to obtain the crude extract.

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Dissolve the crude extract in a suitable solvent and adsorb it onto silica gel.

-

Pack a silica gel column and load the sample.

-

Elute the column with a gradient of solvents, such as a petroleum ether-acetone mixture.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing bufadienolides.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the bufadienolide-rich fractions from MPLC and concentrate.

-

Inject the concentrated fraction into a preparative reverse-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution profile at approximately 296 nm.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

Biological Activity and Signaling Pathways

This compound exhibits potent biological activities, primarily through the inhibition of the Na+/K+-ATPase pump and the induction of apoptosis in cancer cells.

Inhibition of Na+/K+-ATPase

This compound is a known inhibitor of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This mechanism is responsible for the cardiotonic effects of bufadienolides.

Caption: Mechanism of Na+/K+-ATPase inhibition by this compound.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is based on measuring the liberation of inorganic phosphate (Pi) from ATP hydrolysis.[8]

-

Preparation of Synaptic Plasma Membranes:

-

Homogenize rat cerebral cortex in a sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the pellet in buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and NaCl.

-

Add the membrane preparation to the reaction mixture.

-

Add varying concentrations of this compound to the experimental tubes.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms is through the intrinsic apoptotic pathway, which involves the mitochondria.

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is a standard method for detecting apoptosis by flow cytometry.[9][10]

-

Cell Culture and Treatment:

-

Seed cancer cells in a culture flask and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Include untreated cells as a negative control.

-

-

Cell Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in oncology. This guide has provided a comprehensive overview of its natural sources, methods for its isolation, and its mechanisms of action. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its full therapeutic applications in preclinical and clinical settings. The detailed protocols and visual representations provided herein serve as a valuable resource for researchers dedicated to advancing the study of this potent bufadienolide.

References

- 1. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): Inhibition of human kidney Na(+)/K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of bufadienolides in toads. V. The origin of the cholesterol used by toad parotid glands for biosynthesis of bufadienolides - CONICET [bicyt.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

Bufarenogin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufarenogin is a bufadienolide, a class of cardiotonic steroids, traditionally isolated from the venom of toads of the Bufo genus. These compounds have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for key assays and visualizations of its interaction with critical signaling pathways are also presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound and its stereoisomer, ψ-bufarenogin, are complex polycyclic compounds. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] The core structure is a steroid nucleus with a six-membered lactone ring attached at the C-17 position.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-((3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one | [2] |

| CAS Number | 17008-65-0 | |

| Molecular Formula | C₂₄H₃₂O₆ | [2] |

| Molecular Weight | 416.51 g/mol | [2] |

| Canonical SMILES | C[C@@]12CC--INVALID-LINK----INVALID-LINK--c5ccc(=O)oc5)O">C@@HO | [2] |

| InChI Key | SOGONHOGEFLVPE-PUVOGLICSA-N | [2] |

Table 2: Physicochemical Properties of this compound (Predicted and Experimental)

| Property | Value | Notes |

| Melting Point | Not available | |

| Boiling Point | 635.8 °C at 760 mmHg (Predicted) | |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO | |

| Appearance | Solid |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-tumor effects being the most extensively studied. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Anti-cancer Activity

This compound has demonstrated significant cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound and its related compounds in several cancer cell types.

Table 3: IC50 Values of Bufadienolides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 1 (related bufadienolide) | HCT116 | Colorectal Carcinoma | 22.4 |

| Compound 2 (related bufadienolide) | HCT116 | Colorectal Carcinoma | 0.34 |

| Bufadienolides (general) | HTB-26 | Breast Cancer | 10 - 50 |

| Bufadienolides (general) | PC-3 | Pancreatic Cancer | 10 - 50 |

| Bufadienolides (general) | HepG2 | Hepatocellular Carcinoma | 10 - 50 |

Note: The data for compounds 1 and 2 are for regioisomers of a bufadienolide derivative, highlighting the potent anti-cancer activity within this class of molecules.[3]

The primary mechanisms underlying the anti-cancer effects of this compound involve the inhibition of key signaling pathways that are often dysregulated in cancer: the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. These pathways play crucial roles in cell proliferation, survival, and differentiation.

Inhibition of Na+/K+-ATPase

Like other cardiotonic steroids, this compound is an inhibitor of the Na+/K+-ATPase, a transmembrane protein essential for maintaining ion gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger apoptotic pathways in cancer cells.

Key Signaling Pathways Affected by this compound

This compound exerts its anti-proliferative and pro-apoptotic effects by targeting critical nodes in cellular signaling cascades.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to suppress the activation of this pathway, leading to the inhibition of downstream effectors involved in cell cycle progression and protein synthesis.

The Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation and activation of key components in this pathway, thereby arresting cell cycle progression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Isolation and Purification of this compound from Toad Venom

A general workflow for the isolation of bufadienolides from natural sources is outlined below. Specific details may vary depending on the starting material and desired purity.

Protocol:

-

Extraction: The dried toad venom is pulverized and extracted with a suitable organic solvent, such as ethanol or methanol, typically using reflux or sonication.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the compounds of interest are further purified using chromatographic techniques.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column are further purified by reversed-phase HPLC to obtain pure this compound.

-

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for PI3K/Akt and MEK/ERK Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., phosphorylation).

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[7][8][9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a promising natural product with significant anti-cancer potential. Its ability to induce apoptosis and inhibit cell proliferation through the modulation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways makes it an attractive candidate for further investigation and development as a therapeutic agent. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate continued research into the multifaceted biological activities of this intriguing molecule.

References

- 1. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Bufarenogin: A Novel Anti-Tumor Compound - A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bufarenogin and its stereoisomer, ψ-bufarenogin, are bufadienolide compounds isolated from toad venom, a substance utilized in traditional medicine for centuries.[1] Recent preclinical research has illuminated their potential as potent and selective anti-tumor agents. These compounds exhibit cytotoxic effects across a range of cancer cell lines, operating through distinct and targeted molecular mechanisms. This document provides a comprehensive technical overview of the anti-tumor properties of this compound and ψ-bufarenogin, detailing their mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this data. The evidence presented underscores their status as promising candidates for further oncological drug development. It is important to note that, at present, both this compound and ψ-bufarenogin are in the preclinical stage of development, with no registered clinical trials to date.

Core Mechanisms of Anti-Tumor Activity

This compound and its isomer ψ-bufarenogin exert their anti-cancer effects through multiple pathways, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting critical cell signaling cascades. The specific mechanisms appear to be dependent on both the isomer and the cancer type.

Inhibition of Receptor Tyrosine Kinase Signaling (ψ-Bufarenogin)

In hepatocellular carcinoma (HCC), ψ-bufarenogin functions as a potent inhibitor of receptor tyrosine kinases (RTKs).[2][3] It has been shown to directly inhibit the auto-phosphorylation and activation of the epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-Met).[2] This upstream inhibition leads to the suppression of two primary downstream signaling cascades crucial for cancer cell proliferation and survival: the Raf/MEK/ERK pathway and the PI3-K/Akt pathway.[2]

The consequences of this dual pathway inhibition are multifaceted:

-

Induction of Apoptosis: Suppression of the PI3-K/Akt pathway leads to the downregulation of the anti-apoptotic protein Mcl-1, a key factor in the chemoresistance of HCC, thereby facilitating apoptosis.[2][4]

-

Cell Cycle Arrest: Inhibition of the Raf/MEK/ERK pathway is a primary contributor to the suppression of hepatoma cell proliferation.[2] Furthermore, ψ-bufarenogin treatment leads to a notable accumulation of cyclin B1, resulting in a marked G2/M phase cell cycle arrest.[2]

-

Reduction of Cancer Stem Cells: The compound decreases the population of hepatoma stem cells by depressing the expression of the transcription factor Sox2.[3]

Induction of Intrinsic Apoptosis (this compound)

In colorectal cancer (CRC), this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.[5][6] This mechanism is dependent on the B-cell lymphoma 2 (Bcl-2)-associated X protein (Bax).[5] Upon treatment with this compound, Bax translocates to the mitochondria where it interacts with the adenine-nucleotide translocator (ANT).[5][6] This cooperation between Bax and ANT is critical for inducing mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome C and subsequent activation of the caspase cascade, culminating in apoptosis.[6]

Quantitative Preclinical Data

The anti-tumor efficacy of this compound and its related compounds has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC₅₀)

| Compound | Cancer Type | Cell Line(s) | IC₅₀ Value | Exposure Time | Reference |

| ψ-Bufarenogin | Hepatocellular Carcinoma | SMMC-7721, Huh7, etc. | Dose-dependent reduction in viability (Specific IC₅₀ not stated) | Not Stated | [2] |

| This compound | Colorectal Cancer | SW620, HCT116 | ~20 µM (for 50% viability reduction) | 12 hours | [5] |

| Arenobufagin | Hepatocellular Carcinoma | Hep3B | 36.4 nM | 72 hours | [7] |

| Arenobufagin | Hepatocellular Carcinoma | Huh7 | 123.4 nM | 72 hours | [7] |

| Arenobufagin | Breast Cancer | MCF-7 | 48.5 ± 6.9 nM | 48 hours | [4] |

| Arenobufagin | Breast Cancer | MDA-MB-231 | 81.2 ± 10.3 nM | 48 hours | [4] |

| Various Bufadienolides | Prostate Cancer | PC-3, DU145 | < 0.02 µM (for compounds 3, 5, 12) | Not Stated | [8] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Cancer Type | Animal Model | Dosing Regimen | Key Result | Reference |

| ψ-Bufarenogin | Hepatocellular Carcinoma | Nude Mice | Intravenous injection | Up to 60% reduction in tumor volume | [3] |

| This compound | Colorectal Cancer | Nude Mice (Orthotopic) | 3 mg/kg/day for 21 days | 47% decrease in tumor weight | [5] |

| This compound | Colorectal Cancer | Nude Mice (Orthotopic) | 6 mg/kg/day for 21 days | 78% decrease in tumor weight | [5] |

Key Experimental Protocols

The following sections provide detailed methodologies for key assays used to evaluate the anti-tumor activity of this compound compounds.

Cell Viability - MTT Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]

-

MTT Addition: After incubation, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][9]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Apoptosis Detection - TUNEL Assay on Tumor Tissue

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, in formalin-fixed, paraffin-embedded (FFPE) tumor sections from in vivo studies.

Materials:

-

FFPE tumor tissue slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Proteinase K solution

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., BrdU or FITC-dUTP)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Heat slides at 60°C. Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue sections.[2]

-

Permeabilization: Treat the rehydrated tissue sections with Proteinase K solution to digest proteins and expose DNA ends. Incubate for 15-30 minutes at 37°C.[13]

-

TUNEL Reaction: Wash the slides with PBS. Apply the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, to the tissue sections. Incubate in a humidified, dark chamber for 60 minutes at 37°C. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[3]

-

Washing: Rinse the slides thoroughly with PBS to stop the reaction and remove unincorporated nucleotides.[2]

-

Visualization: If using a fluorescent label, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Analyze the slides under a fluorescence microscope. Apoptotic cells (TUNEL-positive) will exhibit bright nuclear fluorescence.

Protein Expression - Western Blot for PI3K/Akt Pathway

This protocol is used to quantify the expression and phosphorylation status of key proteins in a signaling pathway, such as Akt, after treatment with this compound.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-pan-Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, 5% BSA in TBST is often recommended.[5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-Akt), diluted in blocking buffer, overnight at 4°C with gentle agitation.[12][14]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (for Total Protein): To normalize the phosphorylated protein signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., pan-Akt), following steps 5-8. The ratio of phospho-protein to total protein can then be calculated.[5]

Generalized Preclinical Evaluation Workflow

The investigation of a novel anti-tumor compound like this compound follows a structured preclinical workflow, progressing from in vitro characterization to in vivo validation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 6. protocols.io [protocols.io]

- 7. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BUFADIENOLIDES AND THEIR MEDICINAL UTILITY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 10. Anti-proliferative activity of Fumaria vaillantii extracts on different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. licorbio.com [licorbio.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

Bufarenogin: A Technical Guide to its Cardiac Glycoside Activity and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufarenogin, a bufadienolide cardiac glycoside primarily isolated from the venom of toads of the Bufo genus, has garnered significant interest for its potent biological activities, including anti-tumor effects. This technical guide provides an in-depth exploration of this compound's core mechanism of action as a cardiac glycoside: the inhibition of the Na+/K+-ATPase pump. It further details the downstream signaling cascades initiated by this inhibition, focusing on the roles of Src kinase, the Epidermal Growth Factor Receptor (EGFR), and intracellular calcium signaling. This document provides researchers and drug development professionals with a comprehensive overview of the experimental protocols to study these effects and presents available quantitative data for related compounds to contextualize this compound's activity.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds known for their effects on heart muscle.[1] Their primary cellular target is the Na+/K+-ATPase, an essential transmembrane pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3] By inhibiting this pump, cardiac glycosides lead to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[4][5] This elevation in intracellular calcium is the basis for their cardiotonic effects and also triggers a variety of cellular signaling pathways.

This compound belongs to the bufadienolide subgroup of cardiac glycosides, which are characterized by a six-membered lactone ring at the C17 position of the steroid nucleus. It is a key active component of traditional medicines derived from toad venom.[6] Emerging research has highlighted the potent anti-cancer properties of this compound, making it a compound of significant interest for drug discovery and development.[6][7] Understanding its precise mechanism of action is crucial for harnessing its therapeutic potential.

This guide will systematically dissect the cardiac glycoside activity of this compound, from its primary interaction with the Na+/K+-ATPase to the subsequent activation of critical signaling pathways that influence cell fate.

Data Presentation: Inhibitory Activity of Bufadienolides on Na+/K+-ATPase

| Compound | Na+/K+-ATPase Isoform | IC50 (µM) | Cell Line/System | Reference |

| Bufalin | Endogenous Xenopus oocyte | ~ 0.06 | Xenopus oocyte | [6] |

| Bufalin | Rat α1/β1 | > 0.05 | Xenopus oocyte expression | [6] |

| Bufalin | Rat α2/β1 | > 2 | Xenopus oocyte expression | [6] |

Note: The provided data for bufalin indicates a higher sensitivity of the endogenous Xenopus Na+/K+-ATPase compared to the expressed rat α1 isoform. Furthermore, the rat α2 isoform shows significantly lower sensitivity to bufalin. It is plausible that this compound exhibits a similar profile of isoform-specific inhibition. Further quantitative studies are required to determine the precise IC50 values of this compound for each Na+/K+-ATPase isoform.

Mechanism of Action: Na+/K+-ATPase Inhibition and Downstream Signaling

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this pump disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events.

The Na+/K+-ATPase Pump as a Signaling Transducer

The binding of this compound to the Na+/K+-ATPase not only inhibits its pumping function but also activates it as a signal transducer. This initiates a series of intracellular events that are independent of the changes in ion concentrations.

Src Kinase Activation and EGFR Transactivation

A key event following the interaction of this compound with the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src.[8][9] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for cell proliferation and survival.[10][11] This transactivation occurs independently of EGFR's natural ligands and leads to the autophosphorylation of the receptor and the initiation of its downstream signaling cascades.

Intracellular Calcium Signaling

The inhibition of the Na+/K+-ATPase and subsequent reversal of the Na+/Ca2+ exchanger lead to a significant increase in the concentration of intracellular calcium ([Ca2+]i).[12][13][14][15] Calcium is a ubiquitous second messenger that modulates a vast array of cellular processes, including gene expression, proliferation, and apoptosis. The sustained elevation of [Ca2+]i by this compound can contribute to its cytotoxic effects in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cardiac glycoside activity of this compound.

Isolation and Purification of this compound from Toad Venom

This protocol is adapted from methods for the extraction and isolation of bufadienolides from the venom of Bufo species.

Workflow Diagram

Methodology

-

Extraction: Lyophilized toad venom is powdered and extracted exhaustively with an organic solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The bufadienolides are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Filtration: Fractions rich in bufadienolides are further purified by gel filtration chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Methodology

-

Enzyme Preparation: Prepare microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney cortex or rat brain) by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.

-

Assay Procedure:

-

Add the enzyme preparation to the reaction buffer in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to distinguish Na+/K+-ATPase activity from other ATPase activities.

-

Add varying concentrations of this compound to the test wells.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and ascorbic acid.

-

-

Phosphate Detection: Add a colorimetric reagent (e.g., ammonium molybdate in sulfuric acid) that reacts with the liberated Pi to form a colored complex.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 820 nm) using a microplate reader. The difference in Pi released in the absence and presence of ouabain represents the Na+/K+-ATPase activity. The inhibitory effect of this compound is calculated relative to the control (no this compound).

Western Blot for Src Kinase Activation

This protocol detects the activation of Src kinase by measuring its phosphorylation at Tyr416.

Methodology

-

Cell Treatment: Treat cultured cells with this compound at various concentrations and time points.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. The membrane should be stripped and re-probed for total Src as a loading control.

Analysis of EGFR Transactivation by Western Blot

This method assesses the phosphorylation of EGFR at specific tyrosine residues as an indicator of its activation.

Methodology

The protocol is similar to the Western blot for Src kinase activation, with the following modifications:

-

Primary Antibodies: Use primary antibodies specific for phosphorylated EGFR at key tyrosine residues (e.g., p-EGFR Tyr1068, Tyr1173).

-

Loading Control: Re-probe the membrane with an antibody against total EGFR to normalize for protein loading.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol uses the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium.

Methodology

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium, wash the cells, and incubate them with the Fluo-4 AM loading solution at 37°C in the dark for 30-60 minutes.

-

-

Cell Washing: Wash the cells with the physiological salt solution to remove excess dye.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

-

Inject this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Conclusion

This compound is a potent cardiac glycoside with a well-defined primary mechanism of action: the inhibition of the Na+/K+-ATPase. This initial event triggers a complex network of downstream signaling pathways, including the activation of Src kinase, transactivation of the EGFR, and a significant increase in intracellular calcium. These downstream effects are critical to the diverse biological activities of this compound, including its promising anti-tumor properties. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular pharmacology of this compound and to explore its potential as a therapeutic agent. The lack of a definitive IC50 value for this compound in the current literature underscores the need for further quantitative studies to fully characterize its inhibitory potency on different Na+/K+-ATPase isoforms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of sodium-potassium-ATPase: a potentially ubiquitous mechanism contributing to central nervous system neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel stereoselective bufadienolides reveal new insights into the requirements for Na+, K+-ATPase inhibition by cardiotonic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes [pubmed.ncbi.nlm.nih.gov]

- 11. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 12. researchgate.net [researchgate.net]

- 13. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Na,K-ATPase as a target for endogenous cardiotonic steroids: What's the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Effects of Bufarenogin on Hepatocellular Carcinoma

This technical guide provides a comprehensive overview of the molecular mechanisms and therapeutic potential of ψ-bufarenogin, a novel bufadienolide, in the context of hepatocellular carcinoma (HCC). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved.

Executive Summary

Hepatocellular carcinoma remains a significant clinical challenge due to its high mortality rate and resistance to conventional chemotherapies.[1] Emerging research has identified ψ-bufarenogin, a compound isolated from toad skin, as a potent anti-tumor agent against HCC.[1][2][3][4] This document elucidates the multifaceted effects of ψ-bufarenogin, which include the induction of apoptosis, inhibition of cell proliferation and cell cycle progression, and a reduction in cancer stem cell populations.[1][2][3][4] Mechanistically, ψ-bufarenogin exerts its effects by simultaneously inhibiting the autophosphorylation and activation of key receptor tyrosine kinases—EGFR and c-Met.[1][2][3][4] This dual inhibition leads to the suppression of their primary downstream signaling cascades, the Raf/MEK/ERK and PI3-K/Akt pathways, which are critical for HCC progression.[1][2][3][4]

Quantitative Data Summary

The anti-tumor efficacy of ψ-bufarenogin has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of ψ-Bufarenogin against Various Cancer Cell Lines

| Cell Line | Cancer Type | Inhibition Rate at 50 nM (%) |

| SMMC-7721 | Hepatocellular Carcinoma | Most Sensitive |

| Other HCC Lines | Hepatocellular Carcinoma | Dose-dependent reduction in viability |

Data extracted from a study demonstrating the sensitivity of various cancer cell lines to ψ-bufarenogin, with the HCC cell line SMMC-7721 showing the highest sensitivity.[1]

Table 2: In Vivo Tumor Growth Inhibition by ψ-Bufarenogin in HCC Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

| ψ-Bufarenogin (intravenous) | Up to 60% |

Results from an in vivo study where intravenous injection of ψ-bufarenogin led to a significant reduction in tumor volume in a xenograft model of HCC.[5]

Core Mechanisms of Action

ψ-bufarenogin's anti-HCC effects are mediated through its interaction with multiple critical signaling pathways.

3.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

ψ-bufarenogin directly inhibits the autophosphorylation and activation of both the epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-Met).[1][3][4] These receptors are often overexpressed or hyperactivated in HCC and play a crucial role in tumor growth and survival.[1]

3.2. Suppression of Downstream Signaling Cascades

The inhibition of EGFR and c-Met by ψ-bufarenogin leads to the subsequent suppression of two major downstream signaling pathways:

-

Raf/MEK/ERK Pathway: This pathway is essential for cancer cell proliferation.[1] ψ-bufarenogin significantly inhibits the activation of the MEK/ERK cascade in a dose-dependent manner.[1][2]

-

PI3-K/Akt Pathway: This pathway is critical for cell survival and the self-renewal of tumor-initiating cells.[1] ψ-bufarenogin notably suppresses the PI3-K/Akt cascade.[1][2][3]

The simultaneous inhibition of both the Raf/MEK/ERK and PI3-K/Akt pathways is a key attribute of ψ-bufarenogin's potent anti-tumor activity.[1]

3.3. Induction of Apoptosis